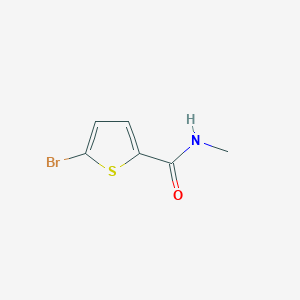

5-Bromo-N-methyl-2-thiophenecarboxamide

Overview

Description

The compound "5-Bromo-N-methyl-2-thiophenecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated thiophene derivatives and their synthesis, which can provide insights into the general class of compounds to which "5-Bromo-N-methyl-2-thiophenecarboxamide" belongs. These compounds are of interest due to their potential applications in materials science and pharmacology .

Synthesis Analysis

The synthesis of brominated thiophene derivatives is often achieved through reactions such as bromination,

Scientific Research Applications

Photostabilization of Polymeric Materials

Research has been conducted on synthesizing new thiophene derivatives, including compounds structurally related to 5-Bromo-N-methyl-2-thiophenecarboxamide, to evaluate their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). These materials have shown a significant reduction in the level of photodegradation of PVC films, indicating the potential use of thiophene derivatives in enhancing the durability of PVC materials against UV radiation. The results demonstrated the varying degrees of photostabilization, with some derivatives reducing the rate of appearance of infrared absorption bands of degradation products significantly, suggesting that these additives might stabilize PVC by directly absorbing UV radiation and dissipating the energy as heat or facilitating energy transfer from excited state PVC to the additive, where it can be safely dissipated (Balakit et al., 2015).

Synthetic Methodologies and Chemical Reactivity

Another area of interest is the development of synthetic methodologies and understanding the chemical reactivity of thiophene-based compounds, including those similar to 5-Bromo-N-methyl-2-thiophenecarboxamide. For instance, a study detailed the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. These compounds were synthesized with moderate to good yields and were further subjected to computational applications to analyze their structural features, including non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors. This research provides insights into the electronic structure and potential applications of thiophene derivatives in materials science (Kanwal et al., 2022).

Antibacterial Applications

Thiophene-carboxamide analogues have been synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The synthesized compounds, sharing structural motifs with 5-Bromo-N-methyl-2-thiophenecarboxamide, exhibited zones of inhibition and minimum inhibitory concentration (MIC) values that suggest potential for these compounds in antimicrobial applications. The study provides a foundation for further exploration of thiophene derivatives as antibacterial agents, highlighting the significance of structural modification in enhancing biological activity (Habila et al., 2015).

Advanced Material Synthesis

The research also delves into the synthesis of advanced materials, such as the development of arotinolol hydrochloride through a series of reactions involving thiophene derivatives. This process showcases the utility of thiophene compounds in complex synthetic pathways, leading to products with potential pharmacological applications. Although the primary focus of the study was on synthesizing a specific hydrochloride, the methodology underscores the broader applicability of thiophene derivatives in synthesizing pharmacologically relevant compounds (Hongbin et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-N-methyl-2-thiophenecarboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-methyl-2-thiophenecarboxamide have not been fully characterized. These properties are crucial in determining the bioavailability of the compound. Future research will provide insights into these pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 5-Bromo-N-methyl-2-thiophenecarboxamide’s action are currently unknown. As research progresses, these effects will be identified and characterized .

properties

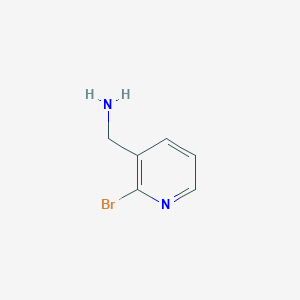

IUPAC Name |

5-bromo-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACIFRQMXAAYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618117 | |

| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methylthiophene-2-carboxamide | |

CAS RN |

98453-26-0 | |

| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-N-methyl-2-thiophenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)